molecular formula C13H22Cl2N2 B1379732 [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride CAS No. 1390654-99-5

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride

Cat. No.: B1379732
CAS No.: 1390654-99-5
M. Wt: 277.23 g/mol
InChI Key: JCKBGRLEILSJPB-UHFFFAOYSA-N
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Description

“[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1390654-99-5 . It has a molecular weight of 277.24 . The compound is typically stored at room temperature and is in solid form . The IUPAC name for this compound is 2-(1-benzyl-3-pyrrolidinyl)ethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 277.24 .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Compounds similar to "[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride" serve as important intermediates in the synthesis of pharmaceuticals. For instance, N-Ethyl-2-aminomethyl pyrrolidine, a related compound, has been synthesized as a useful intermediate for the production of sulpiride, an antipsychotic agent. This synthesis involves multiple steps, including chlorination, ammoniation under pressure, and cyclization with ethyl amine, demonstrating the compound's role in complex drug synthesis processes (Wu Ting, 2001).

Organic Synthesis and Catalysis

Compounds containing pyrrolidine rings, like the one , are frequently utilized in organic synthesis and catalysis. For example, a palladium-catalyzed process can transform alkyne allyl alcohols into β-amino ethyl alkylidene tetrahydrofurans or pyrrolidines, showcasing the versatility of pyrrolidine-containing compounds in synthesizing cyclic organic structures with high chemoselectivity (Christoph J. Kressierer & T. Müller, 2005).

Advanced Material Synthesis

Furthermore, pyrrolidine derivatives play a role in the synthesis of advanced materials. For instance, bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethanes, a compound class related to the target molecule, have been synthesized and shown to form supramolecular structures with potential applications in fluorescence and as second harmonic generation materials. This demonstrates the utility of pyrrolidine and its derivatives in the development of functional materials with unique optical properties (P. Raghavaiah et al., 2016).

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBGRLEILSJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCN)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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